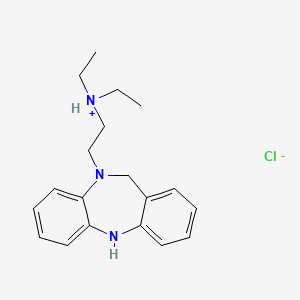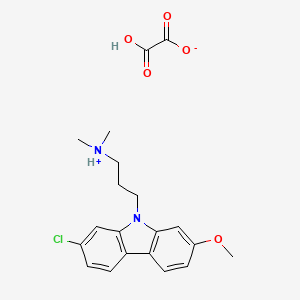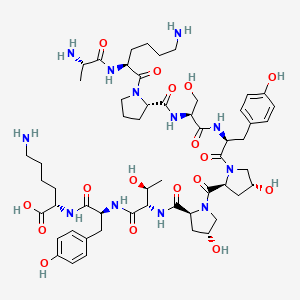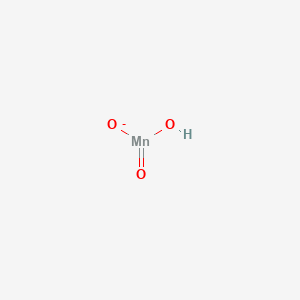
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) is a chemical compound with the molecular formula C14H14O8 and a molecular weight of 310.258. It is also known by other names such as diethyl (1,3-phenylene)dicarbonyl biscarbonate and carbonic acid, diethyl 1,3-phenylenedicarbonyl ester . This compound is used in various applications, including separation processes in high-performance liquid chromatography (HPLC) .
Vorbereitungsmethoden
The synthesis of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) involves the reaction of isophthalic acid with diethyl bis(hydrogen carbonate) under specific conditions. The reaction typically requires a solvent such as acetonitrile (MeCN) and may involve the use of phosphoric acid as a catalyst . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) has several scientific research applications, including:
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine may explore the potential therapeutic applications of this compound.
Industry: It is used in industrial processes for the synthesis and purification of other chemical compounds.
Wirkmechanismus
The mechanism of action of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) can be compared with other similar compounds, such as:
Terephthalic acid, dianhydride with diethyl bis(hydrogen carbonate): Similar in structure but with different positional isomers.
Phthalic acid, dianhydride with diethyl bis(hydrogen carbonate): Another isomer with different chemical properties. The uniqueness of isophthalic acid, dianhydride with diethyl bis(hydrogen carbonate) lies in its specific molecular structure and the resulting chemical and physical properties.
Eigenschaften
CAS-Nummer |
22483-52-9 |
|---|---|
Molekularformel |
C14H14O8 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
bis(ethoxycarbonyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H14O8/c1-3-19-13(17)21-11(15)9-6-5-7-10(8-9)12(16)22-14(18)20-4-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
SXIBCLRNZISNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC(=O)C1=CC(=CC=C1)C(=O)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


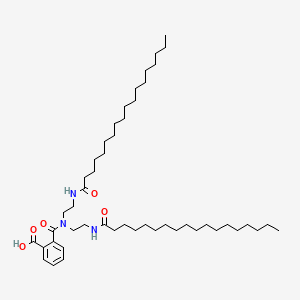



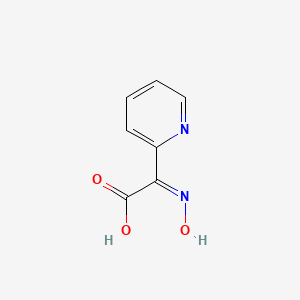
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
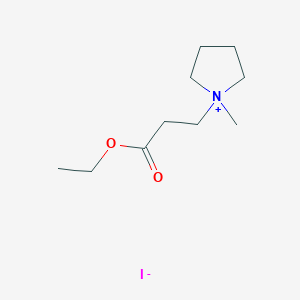
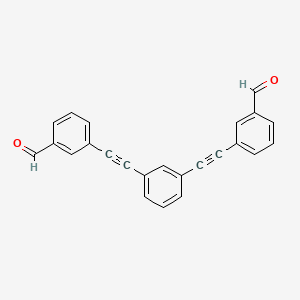
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)

